molecular formula C23H18ClN5O2S B2968402 3-[(4-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866812-54-6

3-[(4-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2968402
CAS No.: 866812-54-6
M. Wt: 463.94
InChI Key: UVGUVZGPVFEFLF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-[(4-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound

Chemical Reactions Analysis

3-[(4-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. The compound binds to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use in research .

Comparison with Similar Compounds

Similar compounds to 3-[(4-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine include other triazoloquinazoline derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties. Examples include:

These compounds are unique due to their specific substituents, which influence their reactivity and interactions with biological targets.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(3,5-dimethylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN5O2S/c1-14-11-15(2)13-17(12-14)25-21-19-5-3-4-6-20(19)29-22(26-21)23(27-28-29)32(30,31)18-9-7-16(24)8-10-18/h3-13H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGUVZGPVFEFLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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